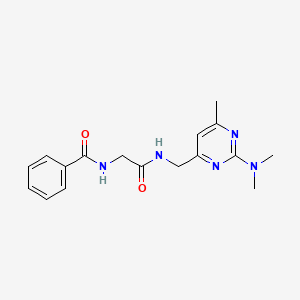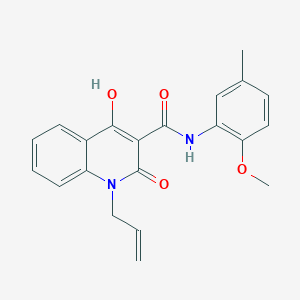
N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with similar structures to the one you provided often contain a benzamide moiety . Benzamide is an amide derivative of benzoic acid . It involves the substitution of an amine group, which in your compound’s case, is a complex group involving a pyrimidine ring and a dimethylamino group .
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds are often synthesized through reactions involving amine-containing compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzamide core with various substituents . The exact structure would depend on the specific substituents and their positions on the benzamide core.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure .科学的研究の応用
Drug Delivery Systems
The compound’s structural similarity to poly [2-(dimethylamino) ethyl methacrylate] (PDMAEMA) suggests its potential use in drug delivery systems . PDMAEMA is known for forming polymersomes, which are robust vesicles that can carry drugs . These polymersomes can respond to pH and temperature changes, making them suitable for targeted drug delivery, especially in areas with abnormal pH levels, such as cancerous tissues .
Gene Therapy
Given the cationic nature of the related PDMAEMA, the compound could be utilized in gene therapy . It can form complexes with DNA to create micelleplexes, which are nanocarriers that can protect and deliver genetic material to specific cells . This application is particularly promising for diseases where gene expression needs to be corrected or modulated.
Nanoreactors
The ability of PDMAEMA to form polymersomes also opens up applications as nanoreactors . These nanoreactors can facilitate reactions on a nanoscale within their contained environment, which can be useful for synthesizing complex molecules or studying reaction mechanisms under controlled conditions .
Cancer Theranostics
The compound’s potential for forming micelles that can co-load drugs and DNA suggests its use in cancer theranostics —a field that combines therapy and diagnostics. Such micelles can deliver drugs while simultaneously allowing for the monitoring of treatment efficacy .
Artificial Organelles
In the field of synthetic biology, the compound could be used to create artificial organelles . These structures mimic natural organelles and can perform specific biochemical functions within cells, potentially leading to new treatments for metabolic disorders .
Antioxidant and Anti-inflammatory Drug Delivery
The compound’s structural features may allow it to be used for the delivery of antioxidant and anti-inflammatory drugs . Its ability to form micelles could be exploited to encapsulate and deliver compounds like quercetin, which has both antioxidant and anti-inflammatory properties .
Metabolic Activity Modulation
The compound could be involved in modulating metabolic activity . By delivering specific molecules that can influence metabolic pathways, it could be used to treat metabolic diseases or to enhance the metabolic activity of certain cells for therapeutic purposes .
Biocompatible Material Development
Lastly, the compound’s similarity to PDMAEMA suggests its use in developing biocompatible materials . These materials can be used in various medical devices or implants that require interaction with biological tissues without causing adverse reactions .
作用機序
Target of Action
Similar compounds have been shown to have anti-inflammatory properties . They are often designed to target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response .
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may inhibit the activity of cox enzymes . This inhibition could potentially reduce the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role in inhibiting COX enzymes . By inhibiting these enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the inflammatory response. This could be due to decreased production of prostaglandins resulting from the inhibition of COX enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as certain functional groups in the compound might be protonated or deprotonated under different pH conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-9-14(21-17(20-12)22(2)3)10-18-15(23)11-19-16(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYZJLBOUBBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2875852.png)
![4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2875853.png)
![Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2875854.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2875856.png)
![2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide](/img/structure/B2875858.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875860.png)
![(1S,2R)-2alpha-[(tert-Butoxycarbonylamino)methyl]cyclobutane-1alpha-carboxylic acid](/img/structure/B2875861.png)
![5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2875862.png)



![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)
![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)